

In-Depth Technical Guide: Structure of 4-trans-Hydroxy glibenclamide-d5

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Compound of Interest

Compound Name: *4-trans-Hydroxy glibenclamide-d5*

Cat. No.: *B12376783*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies related to **4-trans-Hydroxy glibenclamide-d5**. This deuterated metabolite of the antidiabetic drug glibenclamide is a critical internal standard for pharmacokinetic and metabolic studies. This document details its chemical structure, including the specific locations of deuterium labeling, summarizes its physicochemical properties, and presents relevant experimental protocols for its synthesis and analysis. Furthermore, it elucidates the signaling pathway of its parent compound, glibenclamide, and provides visual representations of key structures and processes to support research and drug development efforts.

Introduction

Glibenclamide, also known as glyburide, is a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. Its therapeutic effect is mediated by stimulating insulin secretion from pancreatic β -cells. The biotransformation of glibenclamide in the body leads to the formation of several metabolites, with **4-trans-Hydroxy glibenclamide** being one of the major active metabolites.

For accurate quantification of **4-trans-Hydroxy glibenclamide** in biological matrices, stable isotope-labeled internal standards are indispensable. **4-trans-Hydroxy glibenclamide-d5** is a

deuterated analog designed for this purpose, offering a distinct mass-to-charge ratio for mass spectrometry-based analysis without significantly altering its chemical properties. This guide provides an in-depth exploration of the structure and associated technical details of this important research compound.

Chemical Structure and Properties

The chemical structure of **4-trans-Hydroxy glibenclamide-d5** is characterized by the core structure of 4-trans-Hydroxy glibenclamide with the incorporation of five deuterium atoms.

Deuteration Pattern

The five deuterium atoms are located on the cyclohexyl ring of the molecule. Specifically, they are at the 2, 2, 3, 3, and 4 positions of the cyclohexyl group. This specific placement ensures metabolic stability of the label and provides a significant mass shift for analytical purposes.

Physicochemical Properties

The key physicochemical properties of **4-trans-Hydroxy glibenclamide-d5** are summarized in the table below. These properties are comparable to its non-deuterated counterpart, ensuring its suitability as an internal standard.

Property	Value
Chemical Formula	C ₂₃ H ₂₃ D ₅ CIN ₃ O ₆ S
Molecular Weight	515.03 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and methanol
Storage Conditions	-20°C for long-term storage

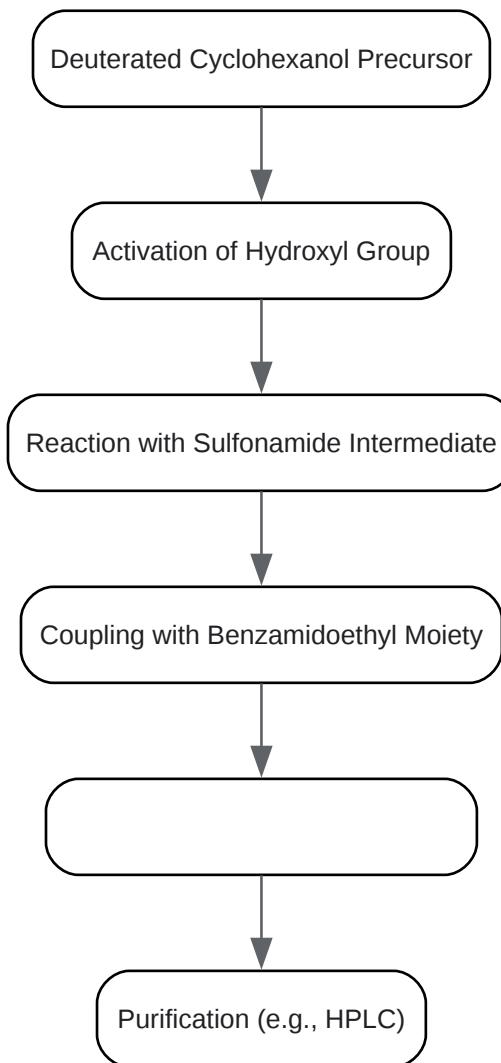
Synthesis

The synthesis of **4-trans-Hydroxy glibenclamide-d5** is a multi-step process that typically involves the introduction of deuterium atoms onto a precursor molecule before the final assembly of the glibenclamide metabolite structure.

General Synthetic Approach

A common strategy involves the use of a deuterated cyclohexanol derivative as a starting material. This deuterated building block is then incorporated into the sulfonylurea moiety through a series of reactions, ultimately leading to the formation of the target molecule. The synthesis is carefully controlled to ensure the specific placement of the deuterium atoms.

Illustrative Synthetic Workflow



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Caption: General synthetic workflow for **4-trans-Hydroxy glibenclamide-d5**.

Analytical Characterization

The structural integrity and purity of **4-trans-Hydroxy glibenclamide-d5** are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum provide definitive evidence of successful deuteration.

Note: Specific NMR data for **4-trans-Hydroxy glibenclamide-d5** is typically provided in the Certificate of Analysis from the supplier.

Mass Spectrometry (MS)

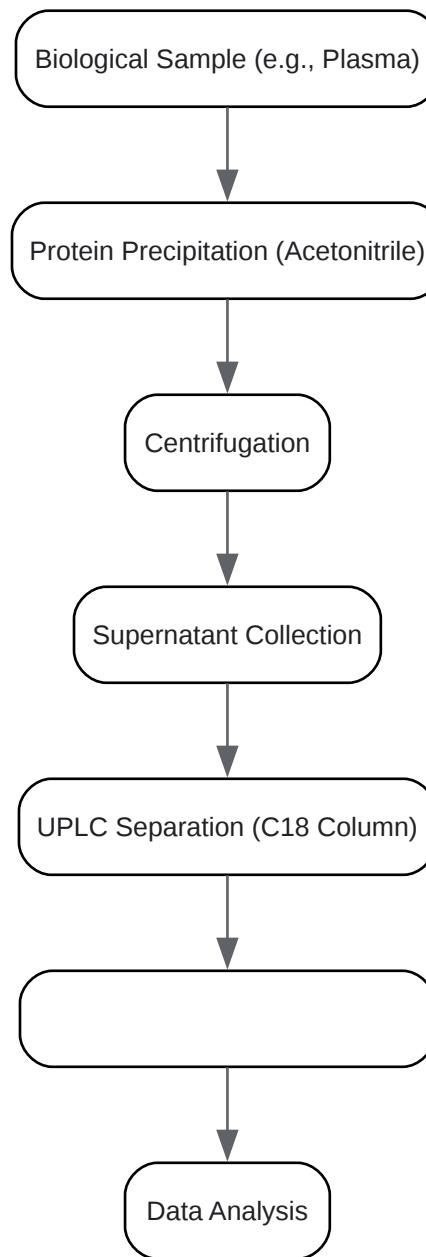
Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic purity of **4-trans-Hydroxy glibenclamide-d5**. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can further confirm the structure and the location of the deuterium atoms.

Experimental Protocol: UPLC-MS/MS Analysis

A typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of **4-trans-Hydroxy glibenclamide-d5** in a biological matrix would involve the following steps:

- Sample Preparation: Protein precipitation of the plasma or tissue homogenate sample using a solvent like acetonitrile, followed by centrifugation and collection of the supernatant.
- Chromatographic Separation:
 - Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μ m).
 - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape.

- Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both 4-trans-Hydroxy glibenclamide and its deuterated internal standard.



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- To cite this document: BenchChem. [In-Depth Technical Guide: Structure of 4-trans-Hydroxy glibenclamide-d5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12376783#structure-of-4-trans-hydroxy-glibenclamide-d5>

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